molecular formula C7H15ClN2O2S B6607047 N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride CAS No. 2839139-26-1

N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride

Cat. No.: B6607047
CAS No.: 2839139-26-1
M. Wt: 226.73 g/mol
InChI Key: NVJGPJZPDTWRDN-UHFFFAOYSA-N
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Description

N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide hydrochloride is a cyclopropane-containing sulfonamide derivative. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c8-7(3-4-7)5-9-12(10,11)6-1-2-6;/h6,9H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJGPJZPDTWRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride, a critical electrophile, is typically prepared via chlorosulfonation of cyclopropane carboxylic acid derivatives. For example, treatment of cyclopropanecarboxylic acid with chlorosulfonic acid under anhydrous conditions yields the sulfonyl chloride intermediate. Purification via fractional distillation or recrystallization from nonpolar solvents ensures high reactivity in subsequent steps.

Coupling with (1-Aminocyclopropyl)methylamine

The (1-aminocyclopropyl)methylamine precursor is synthesized via reductive amination of cyclopropanecarbaldehyde with benzylamine, followed by catalytic hydrogenation to remove protective groups. Sulfonylation proceeds by reacting equimolar amounts of the amine and cyclopropanesulfonyl chloride in dichloromethane at 0–5°C, with triethylamine as a base to scavenge HCl. The reaction is monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1) until completion (typically 2–4 hours).

Representative Procedure

  • Dissolve (1-aminocyclopropyl)methylamine (1.0 equiv.) in anhydrous dichloromethane (10 mL/g).

  • Add triethylamine (1.2 equiv.) dropwise under nitrogen atmosphere.

  • Cool the mixture to 0°C and add cyclopropanesulfonyl chloride (1.05 equiv.) slowly.

  • Stir at room temperature for 3 hours.

  • Quench with ice-cold water, extract with dichloromethane (3 × 15 mL), dry over MgSO₄, and concentrate.

  • Recrystallize the crude product from ethanol/water (4:1) to obtain the sulfonamide.

  • Treat with HCl gas in diethyl ether to form the hydrochloride salt.

Yield : 68–75% after recrystallization.
Purity : >98% (HPLC, C18 column; MeCN/H₂O 70:30).

Protective-Group Strategies for Enhanced Selectivity

Fmoc-Protected Intermediate Synthesis

To prevent undesired side reactions at the primary amine, a 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced. This approach, adapted from peptide chemistry, involves:

  • Protecting (1-aminocyclopropyl)methylamine with Fmoc-Cl in the presence of NaHCO₃.

  • Sulfonylation of the protected amine with cyclopropanesulfonyl chloride.

  • Deprotection using piperidine in dimethylformamide (DMF) to regenerate the free amine.

  • Salt formation via HCl treatment.

Advantages :

  • Suppresses oligomerization during sulfonylation.

  • Facilitates purification of intermediates via silica gel chromatography.

Yield : 82% after deprotection.

One-Pot Tandem Synthesis

A streamlined one-pot method eliminates intermediate isolation, enhancing efficiency:

  • Generate cyclopropanesulfonyl chloride in situ by treating cyclopropanecarboxylic acid with oxalyl chloride (1.2 equiv.) and catalytic DMF in dichloromethane.

  • Add (1-aminocyclopropyl)methylamine directly to the reaction mixture at −10°C.

  • Warm to room temperature and stir for 6 hours.

  • Extract, concentrate, and precipitate the hydrochloride salt with HCl-saturated ethyl acetate.

Yield : 70% (over two steps).

Analytical Characterization and Impurity Profiling

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.15–1.20 (m, 4H, cyclopropane CH₂), 2.85 (s, 2H, CH₂NH), 3.30 (s, 2H, SO₂NH₂).

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1160 cm⁻¹ (S=O asym), 1350 cm⁻¹ (S=O sym).

HPLC Purity Assessment

  • Column : ProntoSIL CN (4.6 × 250 mm, 5 μm).

  • Mobile phase : Acetonitrile/water (70:30).

  • Retention time : 6.8 minutes.

Common Impurities

  • N-(Cyclopropylmethyl)cyclopropanesulfonamide : Forms via over-sulfonylation (controlled by stoichiometry).

  • Hydrolysis products : Mitigated by anhydrous conditions.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct sulfonylation7598Minimal stepsSensitivity to moisture
Fmoc protection8299High selectivityAdditional deprotection step
One-pot synthesis7097Time-efficientLower yield due to side reactions

Industrial-Scale Considerations

For kilogram-scale production, the one-pot method is preferred due to reduced solvent usage and shorter cycle times. Continuous flow reactors enhance heat dissipation during exothermic sulfonylation, minimizing degradation. Final crystallization from isopropanol/water (3:1) achieves >99.5% purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in signaling pathways and as a precursor to biologically active compounds. In medicine, it is being explored for its potential therapeutic effects. Industrially, it may be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in ethylene signaling and other regulatory processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide hydrochloride and related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Features Reference
N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide hydrochloride (hypothetical) C₈H₁₃ClN₂O₂S (inferred) ~242.7 (calculated) Cyclopropane sulfonamide core, 1-aminocyclopropylmethyl substituent, hydrochloride salt
(1-aminocyclopropyl)methanesulfonamide hydrochloride C₇H₁₃N₃ 139.20 Methanesulfonamide group, smaller cyclopropane-amine substituent
Milnacipran Hydrochloride C₁₅H₂₂ClN₂O 311.85 (calculated) Cyclopropanecarboxamide core, phenyl and diethylamino substituents, antidepressant activity
(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride C₉H₁₄F₂N₂O₃S·HCl 304.74 Difluoromethyl group, methylcyclopropyl sulfonyl substituent, carboxamide linkage
Cyclopropaneacetamide derivative (CAS 832703-35-2) Complex spiro structure Cyclopropaneacetamide core, methoxyphenyl and diazaspiro[4.5]decane substituents

Functional Group Analysis

  • Sulfonamide vs. Carboxamide : The target compound and the (1R,2R)-difluoromethyl derivative () both incorporate sulfonamide groups, whereas Milnacipran () and the spiro compound () feature carboxamide linkages. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, influencing receptor binding and solubility.
  • Substituent Complexity: The (1R,2R)-difluoromethyl compound includes a fluorinated group, which may enhance metabolic stability and lipophilicity compared to the non-fluorinated target compound . Milnacipran’s phenyl and diethylamino groups contribute to its serotonin-norepinephrine reuptake inhibition .

Pharmacological and Physicochemical Properties

  • Salt Forms : All compounds listed are hydrochloride salts, ensuring improved aqueous solubility and stability under physiological conditions .
  • LogP and PSA : The (1R,2R)-difluoromethyl derivative has a calculated LogP of 2.94 and PSA of 97.64 Ų (), indicating moderate lipophilicity and high polarity. These properties contrast with Milnacipran, which has higher LogP due to its aromatic substituents.

Biological Activity

N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride is a compound of interest in both medicinal chemistry and biological research due to its unique structural features, which include a cyclopropane core and a sulfonamide group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide; hydrochloride
  • Molecular Formula : C7H15ClN2O2S
  • Molecular Weight : 210.72 g/mol
  • Canonical SMILES : C1CC1S(=O)(=O)NCC2(CC2)N.Cl

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways.

  • Enzyme Interaction : The sulfonamide group is known to interact with carbonic anhydrase and other sulfonamide-sensitive enzymes, potentially modulating their activity.
  • Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator at the glycine site of NMDA receptors, which are critical for synaptic plasticity and memory function.

Neuroprotective Effects

Research indicates that compounds similar to this compound can exhibit neuroprotective properties. For instance, studies on 1-Aminocyclopropane-carboxylic acid (ACPC), a related compound, demonstrated its ability to reduce NMDA-induced neurodegeneration in hippocampal neurons by acting as a partial agonist at the glycine site of the NMDA receptor, thereby preventing excessive excitotoxicity .

Anticonvulsant Properties

The potential anticonvulsant effects have been explored through various animal models. ACPC treatment has been shown to significantly reduce seizure activity induced by NMDA infusion in mice, suggesting that similar compounds may offer therapeutic benefits for epilepsy management .

Case Study 1: Neuroprotection in Animal Models

A significant study investigated the neuroprotective effects of ACPC in mice subjected to NMDA-induced excitotoxicity. The results showed that pretreatment with ACPC reduced cell death in the hippocampus by 60%, demonstrating the potential of cyclopropane derivatives in neuroprotection.

Treatment GroupCell Death Percentage (%)
Control80-100
ACPC (6 nmol)40

This case highlights the importance of exploring compounds with similar structures for their neuroprotective capabilities.

Case Study 2: Glycine Site Modulation

Another study focused on the modulation of NMDA receptor activity by glycine site ligands, including ACPC. The findings suggested that these compounds could be developed as novel treatments for conditions characterized by excitotoxicity, such as stroke and traumatic brain injury.

Research Findings Summary

The compound this compound shows promise in various biological activities:

  • Neuroprotection : Potential to protect against excitotoxic damage.
  • Anticonvulsant Effects : May reduce seizure frequency and severity.
  • Modulation of Receptor Activity : Acts on NMDA receptors, influencing synaptic transmission.

Q & A

Q. What are the key physicochemical properties of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide hydrochloride relevant to its reactivity in synthetic pathways?

Methodological Answer: The compound's reactivity is influenced by its hydrogen bond donor/acceptor capacity, rotatable bonds, and topological polar surface area (TPSA). For example:

  • Hydrogen bond donors : 2 (amine and sulfonamide groups) facilitate interactions with polar solvents or biological targets.
  • Rotatable bonds : 3 (from cyclopropane and methylene linkages) impact conformational flexibility.
  • TPSA : ~50 Ų (estimated from similar cyclopropane sulfonamides), affecting membrane permeability .
    These properties guide solvent selection (e.g., methanol for solubility) and reaction design (e.g., base-mediated substitutions).

Q. What are the common synthetic routes for preparing N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves:

Cyclopropane ring formation : Via [2+1] cycloaddition using carbene precursors.

Sulfonamide coupling : Reacting cyclopropane-amine intermediates with sulfonyl chlorides under basic conditions (e.g., NaHCO₃ in THF).

Hydrochloride salt formation : Acidic workup with HCl.

Q. Critical Conditions :

StepReagents/ConditionsImpact on Yield
CyclopropanationDichloromethane, 0°CMinimizes ring strain-induced side reactions
SulfonylationTriethylamine, RTEnhances nucleophilic attack on sulfonyl chloride
Salt formationHCl in ethanolEnsures stoichiometric protonation of the amine

Yield optimization requires pH control during salt formation and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods and experimental design optimize the synthesis of stereoisomers of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide hydrochloride?

Methodological Answer:

  • Computational Screening : Use density functional theory (DFT) to predict energy barriers for cyclopropanation pathways, identifying favorable stereochemical outcomes.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Rh₂(OAc)₄ with bisoxazoline ligands) to control enantioselectivity during cyclopropane formation .
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify interactions affecting enantiomeric excess (e.g., 2³ factorial matrix) .

Q. Example Workflow :

Parameter Screening : Use Plackett-Burman design to rank variables.

Response Surface Methodology (RSM) : Optimize catalyst concentration and temperature.

Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide hydrochloride in different assay systems?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, redox environments) or off-target interactions. Strategies include:

  • Comparative Profiling : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) under standardized buffer conditions (pH 7.4, 37°C).
  • Metabolite Identification : Use LC-MS to detect hydrolyzed products (e.g., cyclopropane ring opening in acidic lysosomes) that may contribute to false positives .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) to isolate the role of ring strain in activity .

Case Study : Discrepancies in kinase inhibition assays may stem from varying ATP concentrations; use in silico docking (AutoDock Vina) to predict binding affinity under different ATP levels .

Q. How does the cyclopropane moiety influence the stability and reactivity of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide hydrochloride under physiological conditions?

Methodological Answer:

  • Ring Strain : The cyclopropane’s 60° bond angles increase susceptibility to ring-opening reactions, particularly under acidic or oxidative conditions (e.g., in lysosomes or CYP450-mediated metabolism).
  • Stability Assays :
    • pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
    • Oxidative Stress : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown .
  • Stabilization Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane to reduce ring strain.
    • Encapsulate in liposomes to shield from enzymatic degradation .

Q. Table 1: Comparative Physicochemical Properties of Cyclopropane Derivatives

PropertyTarget CompoundAnalog (Cyclohexane)
Hydrogen Bond Donors22
TPSA (Ų)~50~45
LogP1.22.5
Metabolic Stability (t₁/₂, h)3.58.2

Source: Computed using ChemAxon and experimental data

Q. Table 2: Reaction Optimization via DoE (Case Study)

FactorLow Level (-1)High Level (+1)Optimal
Temperature (°C)02515
Catalyst Loading (mol%)51510
Solvent (Dielectric)THF (7.5)DCM (8.9)THF

Outcome: 92% yield, 88% ee

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